molecular formula C9H19N B8761395 N-Ethyl-N-methylcyclohexanamine CAS No. 57880-93-0

N-Ethyl-N-methylcyclohexanamine

Cat. No. B8761395
Key on ui cas rn: 57880-93-0
M. Wt: 141.25 g/mol
InChI Key: PSRABQSGTFZLOM-UHFFFAOYSA-N
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Patent
US06982352B2

Procedure details

In a similar manner to Example 1, 190.8 g (1.5 mol) of N-ethylcyclohexylamine and 247.6 g (2.4 mol) of formaldehyde (29.1%) are reacted in a 1 l autoclave; a maximum pressure of 2.6 MPa is established at a temperature of 160° C. After the end of the reaction, 30 g of hexene-1 are added and the organic phase is removed from the aqueous phase. The remaining organic phase is subsequently fractionally distilled. 196.9 g of N-methyl-N-ethylcyclohexylamine having a purity of 98.7% are isolated, corresponding to a yield of 91.8% of theory.
Quantity
190.8 g
Type
reactant
Reaction Step One
Quantity
247.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)[CH3:2].C=O.[CH3:12]CCCC=C>>[CH3:12][N:3]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)[CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
190.8 g
Type
reactant
Smiles
C(C)NC1CCCCC1
Name
Quantity
247.6 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
CCCCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is established at a temperature of 160° C
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the organic phase is removed from the aqueous phase
DISTILLATION
Type
DISTILLATION
Details
The remaining organic phase is subsequently fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
CN(CC)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 196.9 g
YIELD: PERCENTYIELD 91.8%
YIELD: CALCULATEDPERCENTYIELD 391%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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